REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH:19]=[CH:18][C:17]3[C:12](=[C:13]([F:23])[CH:14]=[C:15]([CH:20]4[CH2:22][CH2:21]4)[CH:16]=3)[C:11]2=[O:24])[C:3]=1[CH:4]=[O:5].CC(O)C.[BH4-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[C:6]([N:10]2[CH:19]=[CH:18][C:17]3[C:12](=[C:13]([F:23])[CH:14]=[C:15]([CH:20]4[CH2:22][CH2:21]4)[CH:16]=3)[C:11]2=[O:24])[CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
64.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)N1C(C2=C(C=C(C=C2C=C1)C1CC1)F)=O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by water (170 mL)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite pad
|
Type
|
CUSTOM
|
Details
|
DCM layer was collected by phase separation, and DCM
|
Type
|
DISTILLATION
|
Details
|
was distilled out and IPA
|
Type
|
ADDITION
|
Details
|
was added in the same time
|
Type
|
CUSTOM
|
Details
|
The desired product was crystallized out from IPA
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold IPA
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried under vacuum at 70° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)N1C(C2=C(C=C(C=C2C=C1)C1CC1)F)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.3 g | |
YIELD: PERCENTYIELD | 86.6% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |